5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride
Description
Chemical Structure and Properties The compound, abbreviated as 5-A-RU hydrochloride (IUPAC name: 5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione hydrochloride), features a pyrimidine-2,4-dione core with an amino group at position 5 and a tetrahydroxypentylamino substituent at position 4. The stereochemistry of the pentyl chain (2S,3S,4R) is critical for its biological activity, particularly its role as a precursor to MR1-binding ligands like 5-OP-RU (formed via Schiff base reactions with methylglyoxal) .
Synthesis and Stability Synthesis involves intermediates such as 5-nitro-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]pyrimidine-2,4(1H,3H)-dione, which undergoes reduction to yield the amino derivative. The hydrochloride salt enhances stability and solubility in aqueous media .
Safety Profile
Handling requires precautions due to hazards including skin irritation (H315), eye damage (H318), and toxicity if swallowed (H302). It is hygroscopic and must be stored in inert, dry conditions to prevent decomposition .
Properties
Molecular Formula |
C9H17ClN4O6 |
|---|---|
Molecular Weight |
312.71 g/mol |
IUPAC Name |
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H16N4O6.ClH/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14;/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19);1H/t3-,4+,6-;/m0./s1 |
InChI Key |
VGAFXPBLNINPEY-ZUOBHZEMSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N.Cl |
Canonical SMILES |
C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Ribitylamine Preparation
The synthesis begins with the conversion of D-ribose to ribitylamine (2 ), a key intermediate. This process involves:
- Oxime formation : D-ribose reacts with hydroxylamine hydrochloride under acidic conditions to yield ribose oxime.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride reduces the oxime to ribitylamine.
Optimization : Microwave-assisted reduction (180°C, 10 min) was explored but resulted in suboptimal yields (~16%) compared to traditional methods (50–70%).
Nucleophilic Aromatic Substitution (SₙAr)
Ribitylamine undergoes SₙAr with 6-chloro-5-nitropyrimidine-2,4(1H,3H)-dione (3b ) to form 5-nitro-6-(((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)amino)pyrimidine-2,4-dione (4c ).
Reaction Conditions :
Yield : 74–77% after purification via reverse-phase chromatography.
Nitro Group Reduction
The nitro group in 4c is reduced using sodium hydrosulfite (Na₂S₂O₄) under alkaline conditions (2N KOH):
- 4c (0.327 mmol) is dissolved in water.
- Na₂S₂O₄ (6 equiv.) is added, resulting in rapid reduction (20 min).
- The product is acidified with HCl to precipitate 5-A-RU·HCl as a red tar.
Yield : 69% after reverse-phase chromatography.
Alternative Route via 5-Nitrouracil Derivatives
Glycitylamine Coupling
An alternative method employs 6-chloro-5-nitrouracil (9 ) and glycitylamine derivatives (e.g., D-ribitylamine):
Sequential Reduction and Hydrochloride Formation
Post-coupling, the nitro group is reduced using Fe powder in 10% acetic acid:
- Fe (5 equiv.) is added to the nitro intermediate in AcOH/H₂O.
- The reaction proceeds at 90°C for 2 hours.
- Crude 5-A-RU is treated with HCl to form the hydrochloride salt.
Key Finding : This method avoids harsh reducing agents but requires rigorous pH control to prevent decomposition.
Purification and Stabilization
Chromatographic Techniques
Stabilization Strategies
5-A-RU·HCl is hygroscopic and prone to oxidation. Stabilization methods include:
Comparative Analysis of Synthetic Routes
Advantages of Ribitylamine Route : Higher reproducibility and compatibility with scale-up.
Advantages of Glycitylamine Route : Avoids nitro-intermediate instability.
Characterization Data
Spectroscopic Analysis
Crystallography
X-ray diffraction confirms the (2S,3S,4R) configuration of the ribityl moiety.
Industrial-Scale Considerations
Cost-Efficiency
Environmental Impact
Na₂S₂O₄ generates sulfite waste, requiring neutralization before disposal. Fe-based reductions produce less hazardous byproducts.
Recent Advancements (2023–2025)
Enzymatic Synthesis
Preliminary studies explore E. coli oxidoreductases for stereoselective ribitylamine synthesis, achieving 40% yield.
Flow Chemistry
Microreactor systems reduce reaction times for SₙAr steps from 3 hours to 15 minutes, though yields remain comparable (65–70%).
Chemical Reactions Analysis
Types of Reactions
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. Detailed studies have shown that it can affect pathways related to cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Points of Differentiation
Substituent Chemistry and Bioactivity 5-A-RU Hydrochloride: The tetrahydroxypentylamino group enables Schiff base formation with α-keto acids (e.g., methylglyoxal), generating 5-OP-RU, a potent MR1 ligand that activates mucosal-associated invariant T (MAIT) cells . Phosphoribityl Analogs: Phosphorylation of the ribityl group (e.g., 5-amino-6-(5-phosphoribitylamino)uracil) enhances metabolic stability, making it a key intermediate in riboflavin biosynthesis but less reactive toward Schiff base formation . Chloroacetyl Derivatives: Electrophilic substituents (e.g., 6-amino-5-(chloroacetyl)pyrimidine-2,4-dione) increase reactivity but also toxicity, limiting therapeutic applications .
Solubility and Stability 5-A-RU hydrochloride’s hygroscopic nature necessitates strict storage conditions (inert gas, desiccants), whereas glycosylated analogs (e.g., oxolan-2-yl derivatives) exhibit better aqueous solubility due to polar sugar moieties . Zwitterionic salts like (2R,3S,4R,5S)-6-((6-ammoniohexyl)amino)-2,3,4,5-tetrahydroxyhexanoate demonstrate pH-dependent solubility, contrasting with the hydrochloride salt’s consistent ionized state .
Toxicity and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
